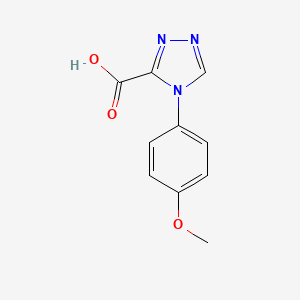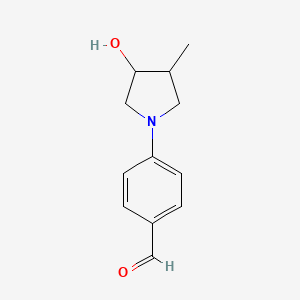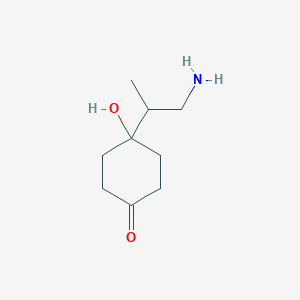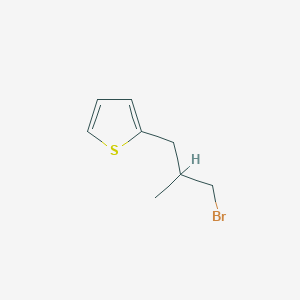
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a methoxyphenyl group attached to the triazole ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, reaction times, and purification methods are crucial factors in achieving efficient industrial synthesis.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of 4-(4-formylphenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: Formation of 4-(4-methoxyphenyl)-4H-1,2,4-triazoline-3-carboxylic acid.
Substitution: Formation of 4-(4-nitrophenyl)-4H-1,2,4-triazole-3-carboxylic acid or 4-(4-chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
科学的研究の応用
4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The methoxyphenyl group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-indole
- 4-(4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyphenylacetic acid
Uniqueness
Compared to similar compounds, 4-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid stands out due to its unique triazole ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group further enhances its properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)13-6-11-12-9(13)10(14)15/h2-6H,1H3,(H,14,15) |
InChIキー |
WEZSWKOIKDEWRJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=NN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)

![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)






![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)



![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)
